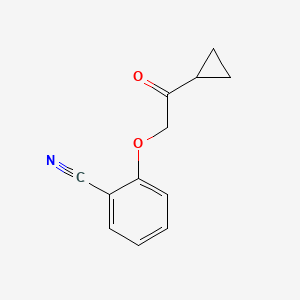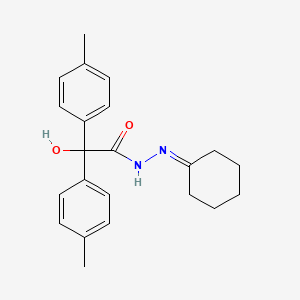
N'-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is a complex organic compound with the molecular formula C({22})H({28})N({2})O({2}) This compound is characterized by its unique structure, which includes a cyclohexylidene group, a hydroxy group, and two 4-methylphenyl groups attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide typically involves the condensation of cyclohexanone with 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyclohexylidene group can be reduced to a cyclohexyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated cyclohexyl derivative.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and hydrazide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide
- N’-cyclohexylidene-2-hydroxy-2,2-bis(4-chlorophenyl)acetohydrazide
- N’-cyclohexylidene-2-hydroxy-2,2-bis(4-fluorophenyl)acetohydrazide
Uniqueness
N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-hydroxy-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-8-12-18(13-9-16)22(26,19-14-10-17(2)11-15-19)21(25)24-23-20-6-4-3-5-7-20/h8-15,26H,3-7H2,1-2H3,(H,24,25) |
InChI Key |
HUCVZCCIEVMCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-{[4-(4-methylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11517196.png)
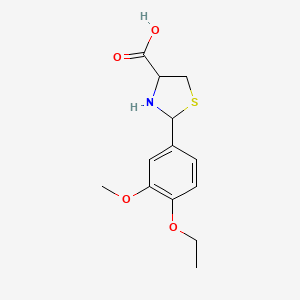

![8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517206.png)
![[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517210.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517220.png)
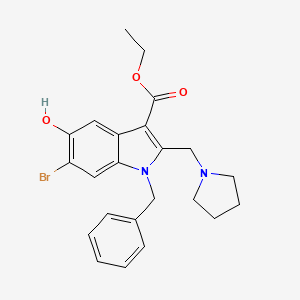
![2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide](/img/structure/B11517224.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11517230.png)
![(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide](/img/structure/B11517231.png)
![6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11517233.png)
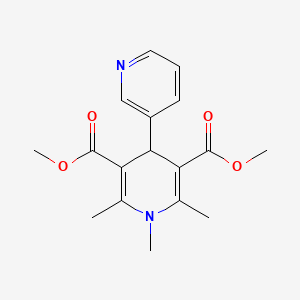
![N-(2,4-dimethylphenyl)-2-{[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11517235.png)
